molecular formula C12H13NO B1285700 Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone CAS No. 42374-33-4

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone

Cat. No.: B1285700
CAS No.: 42374-33-4
M. Wt: 187.24 g/mol
InChI Key: IDYMGCCCUQPQIG-UHFFFAOYSA-N
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Description

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone is a chemical compound with the molecular formula C12H13NO . It features a tetrahydropyridine ring, a privileged scaffold in medicinal chemistry and drug discovery. Compounds containing the 1,4,5,6-tetrahydropyridine structure serve as key synthetic intermediates in the de novo synthesis of complex, polysubstituted pyridines and other nitrogen-containing heterocycles . Pyridine and dihydropyridine derivatives are well-established motifs found in a wide range of bioactive molecules, including pharmaceuticals and agrochemicals . The ketone group attached to the phenyl ring offers a versatile handle for further chemical modifications, making this reagent a valuable building block for organic synthesis and method development. Researchers can utilize this compound to construct more complex molecular architectures for use in library synthesis, biological screening, and the development of new catalytic processes. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

phenyl(1,2,3,4-tetrahydropyridin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,9,13H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYMGCCCUQPQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585450
Record name Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42374-33-4
Record name Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or tetrahydropyridine ring are replaced with other groups.

Scientific Research Applications

Chemistry

In the field of chemistry, Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions including oxidation and reduction processes. Its structural features allow for diverse chemical transformations that are essential in organic synthesis.

Biology

The compound is involved in biological research, particularly in studies related to enzyme interactions and protein modifications. Its ability to bind to specific molecular targets enables it to modulate enzyme activity, which is crucial for understanding metabolic pathways and signal transduction mechanisms .

Medicine

In medicinal chemistry, this compound has garnered attention for its potential therapeutic effects. Research indicates its role in drug development targeting various conditions such as pain management and inflammation. Notably, compounds with similar structures have shown promise in treating neurodegenerative diseases due to their interaction with neurotransmitter systems .

Case Studies and Findings

  • Neuroprotective Effects : Research on related tetrahydropyridine derivatives has demonstrated neuroprotective properties that could be beneficial in treating conditions like Parkinson's disease. These compounds inhibit the uptake of neurotransmitters such as dopamine and serotonin, highlighting their potential in neuropharmacology .
  • Pain Management : Studies have indicated that derivatives of this compound exhibit antinociceptive activity in animal models of neuropathic pain. For instance, certain analogs have shown significant efficacy against pain induced by nerve injury .
  • Anti-inflammatory Activity : Investigations into the anti-inflammatory properties of related compounds have revealed their ability to inhibit nitric oxide synthase activity in activated glial cells. This suggests potential applications in treating neuroinflammatory diseases .

Mechanism of Action

The mechanism of action of Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, highlighting substituent variations and their implications:

Compound Name Substituents/Modifications Biological Activity/Application Key References
This compound Phenyl ketone at 3-position Scaffold for drug design; limited direct bioactivity data
1-(1-Benzyl-1,4,5,6-tetrahydropyridin-3-yl)ethanone (3b) Benzyl group at 1-position; acetyl at 3-position Intermediate in nicotinamide biomimetic synthesis
2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone Trifluoromethyl ketone at 3-position Efflux pump inhibitor in Mycobacterium tuberculosis (MIC₉₀: 8 µg/mL)
2-Acetyl-1,4,5,6-tetrahydropyridine Acetyl group at 2-position Flavoring agent (caramel-like aroma)
Methyl (S)-6-oxo-2-phenyl-1-tosyl-5-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl ester, tosyl, and CF₃-phenyl groups Model compound for enantioselective synthesis

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoro derivative’s CF₃ group enhances electrophilicity, improving binding to bacterial efflux pumps .
  • Steric Bulk: The benzyl group in compound 3b increases lipophilicity, favoring membrane permeability, whereas the target compound’s phenyl group provides a balance between solubility and steric hindrance .

Biological Activity

Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, also known by its CAS number 42374-33-4, is an organic compound with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H13_{13}NO
  • Molar Mass : 187.24 g/mol
  • Appearance : Pale yellow solid

The compound features a tetrahydropyridine ring attached to a phenyl group and a ketone functional group, which contributes to its unique biological properties .

This compound exhibits its biological effects primarily through interactions with various molecular targets. It is hypothesized to modulate the activity of specific enzymes and receptors involved in neuroprotection and other cellular processes. The compound's ability to cross the blood-brain barrier enhances its potential in treating neurological disorders.

Neuroprotective Effects

Research indicates that this compound may serve as a lead compound for developing neuroprotective agents. Its structure allows it to mimic certain neurotoxic compounds associated with Parkinson's disease, enabling it to be used in models that study neurodegenerative conditions .

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, its structural relatives have demonstrated significant efficacy against various pathogens .

Neuroprotective Studies

A notable study explored the compound's effects on motor symptoms related to Parkinson’s disease in animal models. The results indicated that this compound could alleviate symptoms by modulating dopaminergic activity in the brain .

Cytotoxicity Evaluation

In cytotoxicity studies involving human embryonic kidney (HEK) cells, related compounds were tested for toxicity. While specific data for this compound was not highlighted, the selectivity index values for similar compounds suggest a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
1-Methyl-4-phenylpyridiniumPyridine ring with methyl and phenyl substitutionsKnown neurotoxin related to Parkinson's disease
1-BenzylpiperidinePiperidine ring with benzyl substitutionUsed as an analgesic
3-AcylquinolinesQuinoline structure with acyl groupsExhibits diverse biological activities

This compound stands out due to its specific tetrahydropyridine structure combined with a phenyl ketone moiety. This unique combination may confer distinct biological properties compared to other similar compounds.

Future Research Directions

Future investigations should focus on:

  • Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
  • Therapeutic Applications : Exploring its potential in treating neurodegenerative diseases and infections.
  • Structural Modifications : Assessing how changes in chemical structure can enhance efficacy and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for preparing Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, and how can reaction conditions be optimized?

The synthesis of tetrahydropyridine derivatives often involves multicomponent reactions or cyclization strategies. For example, selenium dioxide-mediated dihydroperoxidation of 3-phenyl-1,4,5,6-tetrahydropyridines in dichloromethane with tert-butyl hydroperoxide (TBHP) has been reported, yielding bis-peroxy products (16–24% yields). Optimization may involve adjusting stoichiometry, reaction temperature, or catalyst loading. Characterization via single-crystal X-ray diffraction is critical for structural validation .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure and purity. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography can resolve chiral centers. Computational methods like density functional theory (DFT) may supplement experimental data to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV/Vis detection or LC-MS/MS is recommended for quantification in biological or synthetic mixtures. Method validation should include calibration curves, limit of detection (LOD), and recovery studies. For example, GlideScore-based docking (discussed below) can guide the design of selective chromatographic columns by predicting ligand-receptor interactions .

Advanced Research Questions

Q. How can computational docking methods predict the binding interactions of this compound with biological targets?

The Glide docking algorithm (Schrödinger Suite) is highly effective for rigid receptor-flexible ligand systems. It combines systematic conformational sampling with OPLS-AA force field optimization and Monte Carlo refinement. For instance, Glide 2.5 outperforms GOLD and FlexX in enrichment factors, achieving <1 Å RMSD in 50% of cases. Use Glide’s "extra precision" (XP) mode to evaluate binding affinities and solvent-exposed charged interactions, critical for avoiding false positives .

Q. What strategies resolve contradictions in activity data between in vitro and in silico studies?

Discrepancies often arise from solvation effects or protein flexibility. To address this:

  • Perform molecular dynamics (MD) simulations to account for receptor conformational changes.
  • Validate docking poses with experimental mutagenesis or isothermal titration calorimetry (ITC).
  • Cross-reference with databases like NIST Chemistry WebBook for physicochemical consistency (e.g., logP, PSA) .

Q. How can asymmetric synthesis be achieved for enantiomerically enriched derivatives of this compound?

Organocatalytic multicomponent reactions, such as Michael/azide cascades, enable stereoselective synthesis. For example, chiral amines or thiourea catalysts can induce enantioselectivity in tetrahydropyridine formation. HRMS and chiral HPLC are required to confirm enantiomeric excess (ee). Recent work achieved 73–93% ee using (4R,5R,6S)-configured intermediates .

Q. What are the challenges in scaling up synthetic protocols for this compound, and how can they be mitigated?

Key issues include low yields in peroxidation reactions (e.g., 16–24% in selenium-mediated steps) and purification complexity. Mitigation strategies:

  • Replace hazardous reagents (e.g., TBHP) with safer alternatives like H2O2/Fe catalysts.
  • Employ continuous flow chemistry to enhance reproducibility and safety.
  • Optimize column chromatography using predictive retention models based on PSA and logP .

Methodological Best Practices

  • Synthesis: Prioritize one-pot multicomponent reactions to reduce intermediates and improve atom economy .
  • Characterization: Combine X-ray crystallography with DFT calculations for robust structural validation .
  • Docking: Use Glide 2.5 or later versions for high-accuracy virtual screening, and validate results with MD simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone
Reactant of Route 2
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Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone

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